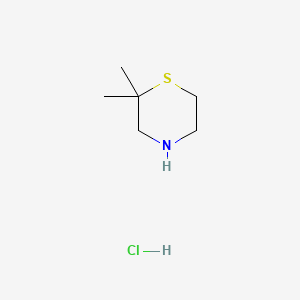

2,2-Dimethylthiomorpholine Hydrochloride

Description

2,2-Dimethylthiomorpholine Hydrochloride is a thiomorpholine derivative characterized by a six-membered ring containing one sulfur atom (in place of oxygen in morpholine) and two methyl groups at the 2-position.

Properties

Molecular Formula |

C6H14ClNS |

|---|---|

Molecular Weight |

167.70 g/mol |

IUPAC Name |

2,2-dimethylthiomorpholine;hydrochloride |

InChI |

InChI=1S/C6H13NS.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H |

InChI Key |

VBDAYQSOBCWOOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCS1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthiomorpholine Hydrochloride typically involves the reaction of 2,2-Dimethylthiomorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

C6H13NS+HCl→C6H13NS⋅HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving crystallization steps to isolate the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthiomorpholine Hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming thiols or other reduced sulfur compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethylthiomorpholine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including unsymmetrical aliphatic ureas and sulfamylureas.

Biology: It is used in the synthesis of compounds that can act as potential hypoglycemic agents, which are of interest in the study of diabetes and metabolic disorders.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine Hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the modulation of enzyme activity and receptor interactions. The exact molecular targets and pathways involved are still under investigation, but its potential as a hypoglycemic agent suggests interactions with metabolic pathways related to glucose regulation .

Comparison with Similar Compounds

The following analysis compares 2,2-Dimethylthiomorpholine Hydrochloride with structurally related thiomorpholine and morpholine derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

*Note: Data for this compound inferred from analogs.

Key Observations:

Ring Heteroatom Differences :

- Thiomorpholine derivatives (e.g., ) incorporate sulfur, enhancing lipophilicity and metabolic stability compared to oxygen-containing morpholines (e.g., ).

- The hydrochloride salt form improves solubility in polar solvents, critical for drug formulation .

Aromatic Substitutions: The phenyl group in 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid HCl introduces π-π stacking capabilities, useful in drug-target interactions . Functional Group Additions: Ethyl ester groups (e.g., Ethyl Thiomorpholine-2-carboxylate HCl) enable prodrug strategies for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.